N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide
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Overview
Description
“N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide” is a complex organic compound. It contains a chlorophenyl group, a methoxyethyl group, a pyridinyl group, and an oxalamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The oxalamide group would likely serve as the core, with the chlorophenyl, methoxyethyl, and pyridinyl groups attached to it .Chemical Reactions Analysis
The reactivity of this compound would depend on the properties of its constituent groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the oxalamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and pyridinyl groups could increase its lipophilicity, while the oxalamide group could contribute to its solubility in water .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Approaches : A novel one-pot synthetic method has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showing high yield and operational simplicity. This methodology is significant for producing both anthranilic acid derivatives and oxalamides, indicating the versatility of similar compounds in synthetic chemistry (Mamedov et al., 2016).
Catalytic Applications : The compound N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) has been identified as an effective ligand for copper-catalyzed coupling reactions, demonstrating its potential in facilitating complex organic syntheses (Chen et al., 2023).
Structural Characterization and Coordination Chemistry
Coordination Polymers : The synthesis and structural characterization of Cu(II) coordination polymers utilizing N1,N2-Di(pyridin-4-yl)oxalamide reveal chain structures and extended 2D networks through delicate hydrogen bonding. This highlights the role of oxalamide derivatives in constructing complex supramolecular architectures (Kuai et al., 2014).
Supramolecular Networks : Bis{4,4′-[oxalylbis(azanediyl)]dipyridinium} octamolybdate demonstrates how oxalamide cations can form three-dimensional supramolecular structures through hydrogen bonding with isopolyoxometalate anions. This work illustrates the utility of oxalamide derivatives in the design of novel materials (Qin et al., 2010).
Vanadium Complexes : The reaction of VO(acac)2 with dibenzylphosphinic acid in the presence of oxalamide derivatives leads to the formation of trimeric and hexameric vanadium complexes, demonstrating the potential of such compounds in coordination chemistry and material science applications (Maass et al., 2016).
Safety And Hazards
properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-23-14(12-6-2-3-7-13(12)17)10-19-15(21)16(22)20-11-5-4-8-18-9-11/h2-9,14H,10H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWGKMHMBSUIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CN=CC=C1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide |
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